(2-sec-Butyloxy-3-fluorophenyl)Zinc bromide
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Overview
Description
(2-sec-butyloxy-3-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the sec-butyloxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-sec-butyloxy-3-fluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable activator, such as lithium chloride, in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-sec-butyloxy-3-fluorophenyl bromide+Zn→(2-sec-butyloxy-3-fluorophenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-sec-butyloxy-3-fluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, forming new carbon-carbon bonds.
Coupling Reactions: It is commonly used in Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc reagent and facilitate the reaction.
Major Products
The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
(2-sec-butyloxy-3-fluorophenyl)zinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: The compound is employed in the modification of biomolecules for studying biological processes.
Medicine: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (2-sec-butyloxy-3-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily centered around the palladium-catalyzed cross-coupling cycle .
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: A simpler organozinc compound used in similar coupling reactions.
(2-Methoxyphenyl)zinc Bromide: Another organozinc reagent with a methoxy substituent instead of sec-butyloxy.
(3-Fluorophenyl)zinc Bromide: A related compound lacking the sec-butyloxy group.
Uniqueness
(2-sec-butyloxy-3-fluorophenyl)zinc bromide is unique due to the presence of both sec-butyloxy and fluorophenyl groups, which enhance its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex organic molecules .
Properties
Molecular Formula |
C10H12BrFOZn |
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Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-2-fluorobenzene-6-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-3-8(2)12-10-7-5-4-6-9(10)11;;/h4-6,8H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
GVSMDAQNEPJLDW-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=[C-]C=CC=C1F.[Zn+]Br |
Origin of Product |
United States |
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